[(furan-2-yl)methyl][(1H-imidazol-2-yl)methyl]amine dihydrochloride
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Overview
Description
[(Furan-2-yl)methyl][(1H-imidazol-2-yl)methyl]amine dihydrochloride is a compound that features both furan and imidazole rings These heterocyclic structures are known for their significant roles in various chemical and biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(furan-2-yl)methyl][(1H-imidazol-2-yl)methyl]amine dihydrochloride typically involves the following steps:
Formation of the Imidazole Ring: This can be achieved through methods such as the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.
Attachment of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction, where a furan derivative reacts with an appropriate imidazole precursor.
Final Assembly and Purification: The final compound is obtained by combining the furan and imidazole intermediates under controlled conditions, followed by purification steps such as recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
[(Furan-2-yl)methyl][(1H-imidazol-2-yl)methyl]amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The imidazole ring can be reduced to form imidazolines.
Substitution: Both the furan and imidazole rings can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.
Substitution Reagents: Halogenated compounds and strong bases or acids for substitution reactions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Imidazolines and reduced imidazole derivatives.
Substitution: Various substituted furan and imidazole compounds.
Scientific Research Applications
[(Furan-2-yl)methyl][(1H-imidazol-2-yl)methyl]amine dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [(furan-2-yl)methyl][(1H-imidazol-2-yl)methyl]amine dihydrochloride involves its interaction with various molecular targets:
Comparison with Similar Compounds
[(Furan-2-yl)methyl][(1H-imidazol-2-yl)methyl]amine dihydrochloride can be compared with other similar compounds such as:
Clemizole: An antihistaminic agent with a similar imidazole structure.
Metronidazole: An antimicrobial agent with an imidazole ring.
Omeprazole: An antiulcer drug containing an imidazole moiety.
Uniqueness
The unique combination of furan and imidazole rings in this compound provides it with distinct chemical and biological properties that are not commonly found in other compounds .
Properties
Molecular Formula |
C9H13Cl2N3O |
---|---|
Molecular Weight |
250.12 g/mol |
IUPAC Name |
1-(furan-2-yl)-N-(1H-imidazol-2-ylmethyl)methanamine;dihydrochloride |
InChI |
InChI=1S/C9H11N3O.2ClH/c1-2-8(13-5-1)6-10-7-9-11-3-4-12-9;;/h1-5,10H,6-7H2,(H,11,12);2*1H |
InChI Key |
WJSKIPAHBYJVHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNCC2=NC=CN2.Cl.Cl |
Origin of Product |
United States |
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